Hexane, 2-methyl-3-(1-methylethyl)-

Description

Contextualization within the Field of Alkane Chemistry

Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms linked by single bonds. britannica.com Their general formula is CnH2n+2. The simplest alkanes, like methane (B114726) (CH4) and ethane (B1197151) (C2H6), form a homologous series where each successive member differs by a CH2 group. britannica.com

Beyond the initial members, the arrangement of carbon atoms can vary, leading to the formation of structural isomers—molecules with the same molecular formula but different structural arrangements. libretexts.org This is where the concept of "branching" becomes crucial. For instance, while butane (B89635) (C4H10) exists as a straight-chain molecule, it also has a branched isomer called isobutane (B21531) (or 2-methylpropane). youtube.com

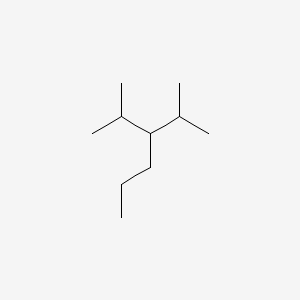

The compound of focus, 2-methyl-3-(1-methylethyl)hexane, is an isomer of decane (B31447), possessing the molecular formula C10H22. nist.govnih.gov Decane has 75 possible structural isomers, each a distinct compound with unique properties. edinformatics.comwikipedia.org The structure of 2-methyl-3-(1-methylethyl)hexane consists of a six-carbon "hexane" parent chain. This chain is substituted with a methyl group (-CH3) at the second carbon and an isopropyl group (-CH(CH3)2) at the third carbon. This specific arrangement distinguishes it from its other 74 isomers, such as the straight-chain n-decane. texas.gov

The degree of branching in an alkane has a profound effect on its physical properties. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to their straight-chain counterparts. taylorandfrancis.com

Academic Significance of Investigating Complex Branched Hydrocarbons

The study of complex branched hydrocarbons like 2-methyl-3-(1-methylethyl)hexane holds significant academic and industrial importance for several reasons:

Structure-Property Relationships: Investigating specific isomers allows chemists to develop a deeper understanding of how molecular architecture influences physical properties. By comparing the boiling point, viscosity, and density of highly branched alkanes with their linear isomers, researchers can refine predictive models. acs.org The steric hindrance introduced by bulky groups like the isopropyl group can restrict conformational flexibility, which in turn impacts these physical characteristics.

Petrochemistry and Fuel Science: Branched alkanes are critical components of gasoline. ftloscience.com Their structure is directly related to the octane (B31449) rating of a fuel; highly branched alkanes tend to have higher octane numbers, meaning they resist premature combustion (knocking) in an engine. ftloscience.com This makes them desirable components for high-performance fuels. Research into the synthesis and properties of these molecules is driven by the need to produce high-quality, efficient fuels. researchgate.net

Analytical Chemistry Standards: The multitude of isomers present in substances like crude oil presents a significant analytical challenge. plymouth.ac.uk Synthesizing pure, specific branched alkanes like 2-methyl-3-(1-methylethyl)hexane provides essential reference compounds for calibrating analytical instruments, particularly for techniques like gas chromatography (GC). nih.govoup.com These standards help in the accurate identification and quantification of components in complex hydrocarbon mixtures. osti.gov

Computational Modeling: The defined, yet complex, structure of these molecules serves as an excellent test case for computational chemistry methods. byu.edu Theoretical models, such as those based on density functional theory, can be used to predict properties like enthalpy of formation and molecular geometry. rsc.orgnowgonggirlscollege.co.in Comparing these computed values with experimental data helps to validate and improve the accuracy of theoretical approaches. acs.org

Overview of Research Disciplines Applied to the Chemical Compound

A comprehensive understanding of a molecule like 2-methyl-3-(1-methylethyl)hexane is achieved through the concerted efforts of several chemical disciplines:

Synthetic Chemistry: The creation of specific, highly-branched alkanes that may not be easily isolated from natural sources relies on advanced synthetic methodologies. nih.gov Techniques for forming new carbon-carbon bonds, such as Grignard reactions, are fundamental. plymouth.ac.uk Often, a multi-step synthesis is required, which may involve creating a precursor alcohol, followed by dehydration and hydrogenation to yield the final alkane. plymouth.ac.ukplymouth.ac.uk

Analytical Chemistry: This field is essential for both identifying and quantifying the compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary tool for separating isomers and determining their structure based on fragmentation patterns. osti.govplymouth.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to elucidate the precise connectivity of atoms within the molecule. acs.org The development of quantitative structure-retention relationship (QSRR) models in chromatography also aids in identifying branched alkanes in complex mixtures. researchgate.net

Physical and Computational Chemistry: Physical chemists study the fundamental properties of the molecule, such as its boiling point, viscosity, and thermodynamic data like enthalpy of formation. chemeo.com Computational chemists use sophisticated software to model the molecule's behavior, predict its properties, and analyze its electronic structure and conformational possibilities. byu.edunowgonggirlscollege.co.in These theoretical studies provide insights that can be difficult to obtain through experimentation alone. rsc.org

Table 1: Compound Identification for Hexane (B92381), 2-methyl-3-(1-methylethyl)-

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-methyl-3-(1-methylethyl)hexane | nist.gov |

| Synonyms | 3-isopropyl-2-methylhexane, 2-Methyl-3-isopropylhexane | nist.govstenutz.eu |

| CAS Registry Number | 62016-13-1 | nist.govstenutz.eu |

| Molecular Formula | C10H22 | nist.govnih.gov |

| Molecular Weight | 142.28 g/mol | nih.govchemicalbook.com |

| InChIKey | YBOXGRMAQIYMGV-UHFFFAOYSA-N | nist.govstenutz.eu |

Table 2: Physical Properties of Hexane, 2-methyl-3-(1-methylethyl)-

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 153.73 °C (426.88 K) | |

| Critical Temperature (Tc) | 600.24 K | |

| Octanol-Water Partition Coefficient (logP) | 3.715 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propan-2-ylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-7-10(8(2)3)9(4)5/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOXGRMAQIYMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334818 | |

| Record name | 3-ISOPROPYL-2-METHYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-13-1 | |

| Record name | 3-ISOPROPYL-2-METHYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Structural Representation, and Isomeric Considerations

Systematic Naming Conventions (IUPAC) for Hexane (B92381), 2-methyl-3-(1-methylethyl)-

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds, ensuring clarity and lack of ambiguity. For Hexane, 2-methyl-3-(1-methylethyl)-, the systematic name is derived as follows:

Identification of the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified. In this case, it is a six-carbon chain, which corresponds to the parent alkane, hexane.

Numbering the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the standard representation gives the methyl group the locant 2 and the isopropyl group the locant 3.

Naming the Substituents: There are two substituents attached to the parent chain: a methyl group (-CH₃) at position 2 and a (1-methylethyl) group at position 3. The substituent at position 3 is itself a branched group. Its systematic name, (1-methylethyl), is determined by numbering the substituent chain starting from the point of attachment to the parent chain.

Alphabetical Ordering and Assembly: The substituents are listed in alphabetical order. "Methyl" comes before "methylethyl". Therefore, the full IUPAC name is 2-methyl-3-(1-methylethyl)hexane . docbrown.infochemeo.com

A preferred IUPAC name often simplifies the substituent name. In this context, the (1-methylethyl) group is commonly known as an isopropyl group. Therefore, an equally correct and often preferred IUPAC name is 2-methyl-3-isopropylhexane . nist.gov Another valid systematic name is 2-methyl-3-(propan-2-yl)hexane , which uses the systematic name for the isopropyl group. nih.gov

Common and Alternative Nomenclature for the Chemical Compound

Beyond the strict IUPAC systematic names, several other names and synonyms are used to refer to Hexane, 2-methyl-3-(1-methylethyl)-. These often arise from historical naming conventions or alternative, valid applications of IUPAC rules. One common alternative is 3-isopropyl-2-methylhexane . docbrown.infonih.gov This name arises from alphabetizing "isopropyl" before "methyl". While older conventions might have allowed this, current IUPAC recommendations prioritize the numbering that gives the lower locant at the first point of difference, which supports the "2-methyl-3-isopropyl" naming.

The table below summarizes the various names for this compound.

| Nomenclature Type | Name |

| IUPAC Name | Hexane, 2-methyl-3-(1-methylethyl)- |

| Preferred IUPAC Name | 2-methyl-3-isopropylhexane |

| Alternative IUPAC Name | 2-methyl-3-(propan-2-yl)hexane |

| Common Synonym | 3-isopropyl-2-methylhexane |

Constitutional Isomerism within Decane (B31447) Hydrocarbons (C₁₀H₂₂)

Hexane, 2-methyl-3-(1-methylethyl)- has the chemical formula C₁₀H₂₂. This formula corresponds to the alkane series and specifically to decane. Constitutional isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. For the molecular formula C₁₀H₂₂, there are a total of 75 constitutional isomers. nih.govnist.gov

These isomers can be broadly categorized based on their parent chain length and the nature of their substituents. The isomers of decane include:

The straight-chain alkane, n-decane.

Various methyl-substituted nonanes (e.g., 2-methylnonane, 3-methylnonane). nist.gov

Numerous dimethyl-substituted octanes (e.g., 2,2-dimethyloctane, 2,3-dimethyloctane). nist.gov

Ethyl-substituted octanes (e.g., 3-ethyloctane). docbrown.info

And so on, with increasingly complex branching patterns, down to highly branched pentane (B18724) structures. nist.gov

Hexane, 2-methyl-3-(1-methylethyl)- is one of these 75 constitutional isomers, specifically one with a hexane parent chain. The immense number of isomers for C₁₀H₂₂ highlights the structural diversity possible with a relatively small number of carbon atoms.

Stereochemical Aspects of Hexane, 2-methyl-3-(1-methylethyl)-

Stereochemistry is the branch of chemistry that deals with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions.

A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. The presence of chiral centers in a molecule can lead to the existence of stereoisomers. In the molecule Hexane, 2-methyl-3-(1-methylethyl)-, there are two chiral centers:

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), a (1-methylethyl)propyl group, and the rest of the hexane chain.

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a (1-methylethyl) group, and a methyl-substituted portion of the hexane chain.

The presence of these two distinct chiral centers is a key feature of this molecule's stereochemistry. docbrown.info

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. Since Hexane, 2-methyl-3-(1-methylethyl)- has two chiral centers (n=2), it can theoretically exist as 2² = 4 stereoisomers.

These stereoisomers can be classified into enantiomers and diastereomers:

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For our compound, there will be two pairs of enantiomers.

Diastereomers: These are stereoisomers that are not mirror images of each other. Any stereoisomer in one enantiomeric pair will be a diastereomer of the stereoisomers in the other enantiomeric pair.

The four possible stereoisomers can be designated using the (R/S) notation for each chiral center: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers are the other pair of enantiomers. The relationship between, for example, the (2R, 3R) isomer and the (2R, 3S) isomer is that of diastereomers.

Advanced Synthetic Methodologies and Reaction Mechanisms

General Strategies for the Synthesis of Highly Branched Alkanes

The construction of alkanes with significant branching necessitates methods that can efficiently create sterically hindered carbon-carbon bonds. Industrially, processes like catalytic isomerization and hydroisomerization are pivotal for converting linear or lightly branched alkanes into more valuable, highly branched isomers. acs.orgtestbook.comnih.gov These methods typically employ bifunctional catalysts, often containing both metal sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement, to improve the octane (B31449) number of gasoline. acs.orgtestbook.com

For laboratory-scale synthesis, where specific substitution patterns are required, a different set of strategies is employed. These often involve the coupling of smaller, functionalized building blocks. Key among these are organometallic approaches, catalytic hydrogenation of highly substituted alkenes, and various carbon-carbon bond-forming reactions. plymouth.ac.ukmasterorganicchemistry.comorganic-chemistry.org The choice of strategy is often dictated by the desired stereochemistry and the commercial availability of starting materials. A common theme in these syntheses is the initial construction of a carbon skeleton containing a double bond or other functional group, which is subsequently removed in the final steps to yield the target alkane. plymouth.ac.uk

Proposed Synthetic Pathways for Hexane (B92381), 2-methyl-3-(1-methylethyl)-

Given the specific structure of Hexane, 2-methyl-3-(1-methylethyl)-, several synthetic routes can be proposed based on established chemical transformations.

Organometallic Approaches in Alkane Synthesis

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. The Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman reagent), is a particularly effective method for creating alkanes, including those with significant branching. unacademy.comcollegedunia.combyjus.com This reaction involves the coupling of an alkyl halide with the Gilman reagent and is known for its high yields and ability to form unsymmetrical alkanes. testbook.combyjus.com

For the synthesis of Hexane, 2-methyl-3-(1-methylethyl)-, a plausible Corey-House approach would involve the reaction of lithium diisopropylcuprate with 2-bromo-3-methylpentane.

Proposed Corey-House Synthesis:

| Reactant 1 | Reactant 2 | Product |

| Lithium diisopropylcuprate ((CH₃)₂CH)₂CuLi | 2-Bromo-3-methylpentane | Hexane, 2-methyl-3-(1-methylethyl)- |

This method is advantageous as it directly couples the two key fragments of the target molecule. The preparation of the Gilman reagent involves the reaction of two equivalents of an organolithium reagent with a copper(I) halide. unacademy.com

Another viable organometallic strategy involves the Grignard reaction. A Grignard reagent could be used to create a tertiary alcohol, which is then dehydrated and hydrogenated to the final alkane. plymouth.ac.ukunacademy.com For instance, the reaction of isopropylmagnesium bromide with 2-methyl-3-pentanone (B165389) would yield 2,3-dimethyl-4-hexanol. Subsequent dehydration would produce a mixture of alkenes, which upon hydrogenation would yield the target alkane.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental reaction for the conversion of alkenes to alkanes. youtube.comwikipedia.org The synthesis of a highly substituted alkene precursor is the key step in this pathway. For Hexane, 2-methyl-3-(1-methylethyl)-, a suitable precursor would be 2-methyl-3-isopropyl-2-hexene or a related isomer.

The synthesis of such a tetrasubstituted alkene can be challenging. One potential route is through a Wittig reaction or a related olefination reaction, followed by hydrogenation. However, the hydrogenation of highly substituted, sterically hindered alkenes can be difficult and may require harsh conditions or specialized catalysts. acs.orgacs.org Iridium-based catalysts have shown promise in the asymmetric hydrogenation of challenging tetrasubstituted olefins. acs.orgnih.gov

Proposed Hydrogenation Pathway:

| Precursor Alkene | Reagents | Product |

| 2-Methyl-3-isopropyl-2-hexene | H₂, Pd/C (or other suitable catalyst) | Hexane, 2-methyl-3-(1-methylethyl)- |

The heat of hydrogenation, the energy released during this reaction, provides insight into the stability of the precursor alkene. youtube.com More substituted alkenes are generally more stable and have a lower heat of hydrogenation. youtube.com

Carbon-Carbon Coupling Reactions

Beyond the Corey-House synthesis, other carbon-carbon coupling reactions can be envisioned for constructing the backbone of Hexane, 2-methyl-3-(1-methylethyl)-. Modern cross-coupling reactions, such as the Suzuki and Negishi couplings, offer powerful alternatives, particularly for creating bonds between sp³-hybridized carbon atoms. organic-chemistry.org These reactions often utilize palladium or nickel catalysts and can tolerate a wide range of functional groups. organic-chemistry.org

For example, a Suzuki coupling could potentially be employed by coupling an alkylborane with an appropriate alkyl halide. The challenge often lies in the synthesis of the required organoborane precursor.

Detailed Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Radical-Mediated Reaction Mechanisms

Free radical reactions, such as the halogenation of alkanes, are fundamental in organic chemistry. researchgate.net These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net While the direct synthesis of a specific complex alkane like Hexane, 2-methyl-3-(1-methylethyl)- via a radical pathway is generally not feasible due to the lack of selectivity, radical reactions can play a role in preparing the necessary starting materials.

For example, the free-radical bromination of a simpler alkane could be used to introduce a halogen at a specific position, which can then be used in subsequent organometallic coupling reactions. The selectivity of bromination is generally higher for tertiary C-H bonds over secondary and primary ones, which can be exploited to functionalize a specific carbon atom.

The mechanism of a radical halogenation involves the following steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or light to form two halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and H-X. This alkyl radical then reacts with another halogen molecule to form the alkyl halide and a new halogen radical, continuing the chain.

Termination: Combination of any two radicals to form a stable molecule.

While powerful for introducing functionality, the inherent randomness of radical reactions makes them less suitable for the precise construction of a complex, highly branched alkane in a single step.

Carbocation Rearrangements and Isomerization Pathways

The formation of highly branched alkanes such as 2-methyl-3-(1-methylethyl)hexane is intricately linked to the behavior of carbocation intermediates, which are central to rearrangement and isomerization reactions. numberanalytics.comlibretexts.org These processes are fundamental in petroleum refining, where straight-chain alkanes are converted into more desirable branched isomers with higher octane numbers. tandfonline.comntnu.no

Carbocation rearrangements occur when a carbocation, a species with a positively charged carbon atom, rearranges its structure to form a more stable carbocation. vedantu.com This stabilization is typically achieved through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon. numberanalytics.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. vedantu.com Consequently, a less stable secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible. youtube.com

Isomerization of alkanes, particularly on an industrial scale, often utilizes bifunctional catalysts, such as platinum supported on an acidic material like chlorided alumina (B75360) or a zeolite. tandfonline.comntnu.no The reaction mechanism involves several key steps:

Dehydrogenation : A straight-chain alkane, like n-decane, is first dehydrogenated on a metal site (e.g., platinum) to form an alkene. tandfonline.com

Protonation : The alkene is then protonated by a Brønsted acid site on the catalyst support, forming a carbocation. researchgate.net

Rearrangement : This carbocation undergoes a series of rapid skeletal rearrangements, including hydride and alkyl shifts, to form more stable, branched carbocation isomers. libretexts.orgvedantu.com

Deprotonation : The rearranged carbocation loses a proton to form a branched alkene.

Hydrogenation : The branched alkene is then hydrogenated on the metal site to yield the final branched alkane product. ntnu.no

In the context of forming 2-methyl-3-(1-methylethyl)hexane, a C10 alkane, the process would start with a less branched or linear C10 isomer. For example, during the catalytic cracking or reforming of larger hydrocarbons, a decyl carbocation could be formed. This carbocation would then undergo a cascade of rearrangements. A potential pathway could involve a secondary carbocation rearranging via successive shifts to eventually form the tertiary carbocation precursor to the 2-methyl-3-isopropyl structure, which offers significant branching.

Industrial isomerization processes aim to maximize the production of highly branched isomers due to their superior combustion properties. chemrevise.org The distribution of isomers is governed by thermodynamic equilibrium, which tends to favor more branched structures at lower temperatures. tandfonline.com However, higher temperatures are often required to achieve a sufficient reaction rate. tandfonline.com

| Catalyst Type | Operating Temperature | Key Characteristics | Primary Products |

|---|---|---|---|

| Pt/Chlorinated Al₂O₃ | Low (<180 °C) | Highly active but sensitive to poisons like water and sulfur. ntnu.nomdpi.com | High-octane branched alkanes. mdpi.com |

| Pt/Zeolite | High (~250 °C) | More resistant to poisons but less active, requiring higher temperatures. ntnu.no | Branched isomers, but yield is limited by thermodynamics. mdpi.com |

| Sulfated Zirconia | Low | Promising alternative, active at low temperatures and more poison-resistant. ntnu.no | High yield of branched isomers. |

Stereoselective Synthesis Methodologies for Branched Alkanes

The synthesis of a specific stereoisomer of a branched alkane like 2-methyl-3-(1-methylethyl)hexane, which contains multiple chiral centers, requires advanced stereoselective methods. Unlike industrial processes that produce complex mixtures of isomers, laboratory-scale stereoselective synthesis aims to control the precise three-dimensional arrangement of atoms. plymouth.ac.uk This is typically achieved by using chiral starting materials, reagents, or catalysts to introduce stereocenters in a predictable manner. The resulting functionalized molecule is then converted to the target alkane.

A common strategy involves the use of organometallic reagents, such as Grignard reagents, in conjunction with chiral substrates or auxiliaries. byjus.comorganic-chemistry.org For instance, a chiral ketone or aldehyde can be reacted with a Grignard reagent (e.g., isopropylmagnesium bromide) to create a new stereocenter. The resulting chiral tertiary or secondary alcohol can then be subjected to deoxygenation reactions to yield the alkane. plymouth.ac.uk

A plausible, though complex, synthetic route to a specific stereoisomer of 2-methyl-3-(1-methylethyl)hexane could involve the following conceptual steps:

Asymmetric Aldol or Michael Addition: A key C-C bond can be formed stereoselectively. For example, an asymmetric Michael addition of an organocuprate to a chiral α,β-unsaturated ester could establish one of the stereocenters.

Introduction of the Second Stereocenter: The second chiral center could be introduced by a subsequent stereoselective reaction, such as a diastereoselective alkylation of an enolate derived from the initial product. clockss.org

Functional Group Manipulations: The carbonyl and ester functionalities would then need to be converted into the final alkane structure. This multi-step process often involves reduction of ketones and esters to alcohols, conversion of alcohols to halides or tosylates, and final reduction to the hydrocarbon. A Wolff-Kishner or Clemmensen reduction could be used to reduce a ketone directly to a methylene (B1212753) group. stackexchange.com

Another powerful approach is the use of stereoselective cyclopropanation followed by regioselective ring-opening. For example, a chiral alkene can undergo a diastereoselective Kulinkovich hydroxycyclopropanation to form a cyclopropanol, which can then be isomerized to a diastereomerically enriched α-methyl ketone. rsc.org This ketone can serve as a handle for further elaboration and eventual reduction to the alkane.

| Methodology | Key Reagents/Catalysts | Stereocontrol Principle | Applicability to Target Structure |

|---|---|---|---|

| Grignard Reaction with Chiral Substrate | R-Mg-X, Chiral ketone/aldehyde | Substrate-controlled diastereoselectivity (Cram's rule, Felkin-Ahn model). organic-chemistry.org | Creates a chiral alcohol precursor to the alkane. plymouth.ac.uk |

| Asymmetric Alkylation | Chiral auxiliary (e.g., Evans oxazolidinone), LDA, Alkyl halide | Auxiliary directs the approach of the electrophile. | Can establish the C2-methyl or C3-isopropyl stereocenter. |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral ligand (e.g., (DHQ)₂PHAL) | Ligand creates a chiral environment around the catalyst. | Could be used on a precursor alkene to create a stereodefined diol, which is then converted to the alkane. clockss.org |

| Kulinkovich Hydroxycyclopropanation | Ti(Oi-Pr)₄, Grignard reagent | Diastereoselective addition to a chiral alkene to form a cyclopropanol. rsc.org | Can be used to generate an α-methyl ketone intermediate with controlled stereochemistry. rsc.org |

Sophisticated Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To fully resolve the structure of "Hexane, 2-methyl-3-(1-methylethyl)-", a suite of 2D NMR experiments is employed. Each technique provides a unique layer of information, which, when combined, offers a complete picture of the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "Hexane, 2-methyl-3-(1-methylethyl)-", the COSY spectrum would reveal correlations between adjacent protons in the hexane (B92381) backbone and within the methyl and isopropyl substituents. For instance, the proton at the C3 position would show a correlation with the proton at the C2 position and the proton of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. scribd.com This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. nist.gov HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, the protons of the methyl group at C2 would show correlations to both the C2 and C3 carbons, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and preferred conformations of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the isopropyl group and protons on the main hexane chain, providing insights into the rotational conformation around the C3-isopropyl bond.

Predicted ¹H and ¹³C NMR Chemical Shifts for Hexane, 2-methyl-3-(1-methylethyl)-

The following table presents the theoretically predicted chemical shifts for the protons and carbons in "Hexane, 2-methyl-3-(1-methylethyl)-". These predictions are based on established empirical rules and additivity models for alkanes.

| Atom Numbering | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| 1 (CH₃) | ~ 0.90 | ~ 14.2 |

| 2 (CH) | ~ 1.60 | ~ 39.5 |

| 3 (CH) | ~ 1.40 | ~ 47.8 |

| 4 (CH₂) | ~ 1.25 | ~ 29.7 |

| 5 (CH₂) | ~ 1.30 | ~ 23.1 |

| 6 (CH₃) | ~ 0.88 | ~ 14.1 |

| 2-methyl (CH₃) | ~ 0.85 | ~ 16.5 |

| Isopropyl CH | ~ 1.70 | ~ 32.1 |

| Isopropyl CH₃ | ~ 0.86 | ~ 20.8 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the types of chemical bonds present and their geometric arrangement.

Assignment of Characteristic Vibrational Modes

The infrared and Raman spectra of "Hexane, 2-methyl-3-(1-methylethyl)-" are dominated by the vibrations of its numerous C-H and C-C bonds. The assignment of these vibrational modes is based on well-established group frequencies for alkanes.

Characteristic Vibrational Frequencies for Hexane, 2-methyl-3-(1-methylethyl)-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| C-H Stretching (CH₃, CH₂, CH) | 2850 - 3000 | Strong | Strong |

| CH₃ Asymmetric Bending | ~ 1460 | Medium | Medium |

| CH₂ Scissoring | ~ 1470 | Medium | Medium |

| CH₃ Symmetric Bending (Umbrella) | ~ 1380 | Medium | Weak |

| C-C Stretching | 800 - 1200 | Weak | Medium-Strong |

| Skeletal Bending | < 800 | Weak | Medium |

Conformational Insights Derived from Vibrational Spectra

Due to the presence of multiple single bonds, "Hexane, 2-methyl-3-(1-methylethyl)-" can exist in various conformational states (rotamers). Vibrational spectroscopy is a sensitive probe of this conformational isomerism.

Chromatographic Separation Science and Isomer Resolution

Gas Chromatography (GC) Methodologies for Mixture Analysis and Purity Determination

Gas chromatography stands as a primary tool for the analysis of volatile compounds like 2-methyl-3-(1-methylethyl)hexane. Its high resolution and sensitivity are crucial for distinguishing between closely related branched alkanes.

Optimization of Stationary and Mobile Phases for Branched Alkane Separation

The separation of branched alkanes, including isomers of decane (B31447), is highly dependent on the choice of the stationary phase in capillary GC. Nonpolar stationary phases, such as 100% dimethylpolysiloxane, are commonly employed for the separation of hydrocarbons. lotusinstruments.com The principle of "like dissolves like" governs the retention, where nonpolar analytes exhibit stronger interactions with nonpolar stationary phases. The use of long capillary columns, sometimes up to 300 meters, can significantly enhance separation efficiency, allowing for the resolution of complex isomeric mixtures. vurup.sk

The mobile phase in gas chromatography, typically an inert gas like helium or hydrogen, plays a more passive role in selectivity compared to the stationary phase. However, optimizing the flow rate is critical for achieving maximum efficiency. stackexchange.com For the analysis of complex hydrocarbon mixtures, temperature programming is a vital parameter. A programmed increase in column temperature facilitates the elution of a wide range of compounds, from volatile to semi-volatile, within a reasonable timeframe. researchgate.net

Retention Behavior and Kovats Retention Indices of Branched Hydrocarbons

The retention of branched hydrocarbons in GC is influenced by factors such as carbon number and the degree of branching. Generally, for a given carbon number, increased branching leads to a shorter retention time. berkeley.edu The Kovats Retention Index (KI) is a standardized method for reporting retention times, which helps in compound identification by comparing experimental values with literature data. The KI is calculated relative to the retention times of n-alkanes. lotusinstruments.com

For Hexane (B92381), 2-methyl-3-(1-methylethyl)-, the Kovats retention index has been determined on non-polar stationary phases. The reported values are typically in the range of 915 to 916. nist.govnih.gov This value is a key parameter for its identification in complex hydrocarbon mixtures.

Table 1: Kovats Retention Indices for Hexane, 2-methyl-3-(1-methylethyl)- nist.govnih.gov

| Stationary Phase | Temperature Program | Kovats Index |

| Non-polar | Isothermal | 916 |

| Non-polar | Custom | 915 |

| Semi-standard non-polar | Not specified | 915.5, 916 |

This table presents reported Kovats retention indices for Hexane, 2-methyl-3-(1-methylethyl)- on different non-polar stationary phases.

Methodologies for Isomeric Separation and Quantitative Analysis

The separation of isomers of C9 and C10 alkanes, such as 2,3-dimethylheptane (B1293410) (a C9 isomer), presents a significant analytical challenge due to their similar boiling points and polarities. nist.govevitachem.com High-resolution capillary gas chromatography is essential for this purpose. The use of very long columns and optimization of the temperature program are critical for achieving baseline separation of these isomers. vurup.sk

Quantitative analysis is typically performed using a flame ionization detector (FID), which provides a response proportional to the mass of carbon in the analyte. For accurate quantification, especially in complex mixtures like petroleum products, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be employed. researchgate.net This powerful technique provides enhanced separation and allows for the deconvolution of co-eluting peaks, leading to more accurate quantification of individual isomers. berkeley.edu

High-Performance Liquid Chromatography (HPLC) for Challenging Separations

While GC is the predominant technique for volatile alkanes, High-Performance Liquid Chromatography (HPLC) offers alternative selectivity, particularly for derivatives or in cases where GC separation is insufficient.

Chiral HPLC for Enantiomeric Excess Determination

The structure of 2-methyl-3-(1-methylethyl)hexane possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess. This is achieved by using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high loading capacity. youtube.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. researchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol, is crucial for optimizing the separation. youtube.com

Stationary Phase and Solvent System Selection for Alkane Derivatives

For the separation of non-chiral alkane derivatives by HPLC, the choice of stationary and mobile phases is dictated by the polarity of the analytes. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane). chromtech.net.au This mode is suitable for separating compounds with polar functional groups.

Conversely, reversed-phase HPLC is the more common mode and employs a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase (e.g., a mixture of water with methanol (B129727) or acetonitrile). libretexts.org While underivatized alkanes have very low retention in reversed-phase systems, this technique is highly effective for their derivatives that possess some degree of polarity. The selection of the stationary phase and the precise composition of the mobile phase are critical for achieving the desired retention and selectivity. chromatographyonline.comrjptonline.org

Advanced Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern quantum chemical calculations. nih.govnih.gov For a molecule like Hexane (B92381), 2-methyl-3-(1-methylethyl)-, these methods can be used to determine its optimized geometry, electronic energy, and the spatial distribution of its electrons.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. acs.org While computationally intensive, they provide a high level of accuracy. For alkanes, even a double-zeta quality basis set can yield energies close to those from more demanding quadruple-zeta basis sets, with the choice of the theoretical method often being more critical than the basis set size. nih.gov

Density Functional Theory (DFT): DFT methods are generally more computationally efficient than high-level ab initio calculations, making them well-suited for larger molecules. acs.org Functionals such as B3LYP are commonly used to calculate the properties of organic molecules. nih.gov Newer functionals, including those with dispersion corrections, have shown improved accuracy in describing the weak interactions prevalent in alkane systems. nih.gov

Quantitative Structure-Property Relationship (QSPR) studies have utilized topological indices, which are numerical descriptors derived from the molecular graph, to predict properties of alkanes. For instance, the standard formation enthalpy of 2-methyl-3-isopropylhexane has been estimated using such models. researchgate.net These studies highlight the correlation between molecular structure and physicochemical properties, which can be further elucidated by detailed quantum chemical calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Shielding Tensors: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. scielo.brnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. nih.gov For Hexane, 2-methyl-3-(1-methylethyl)-, this would involve calculating the magnetic shielding for each unique carbon and hydrogen atom, which, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provides the predicted ¹³C and ¹H NMR spectra. The predicted spectrum would reflect the molecular symmetry, with chemically equivalent nuclei exhibiting the same chemical shift. libretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 11.5 |

| C2 | 34.2 |

| C3 | 45.8 |

| C4 | 29.7 |

| C5 | 20.6 |

| C6 | 14.3 |

| C(isopropyl)-CH | 31.9 |

| C(isopropyl)-CH₃ | 19.5 |

| C(2-methyl)-CH₃ | 16.8 |

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.govshu.ac.uk This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For a branched alkane, these calculations would reveal characteristic C-H and C-C stretching and bending frequencies.

Quantum chemical calculations are invaluable for studying chemical reactions. For a molecule like Hexane, 2-methyl-3-(1-methylethyl)-, this could involve investigating its combustion, pyrolysis, or atmospheric oxidation reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, providing insight into its kinetics. wur.nl For example, studies on the activation of C-H bonds in alkanes by metal complexes have successfully used DFT to calculate the structures and energies of minima and transition states along the reaction pathway. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. capes.gov.br By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational landscape, dynamic behavior, and intermolecular interactions of molecules like Hexane, 2-methyl-3-(1-methylethyl)-.

Due to the rotation around its numerous C-C single bonds, Hexane, 2-methyl-3-(1-methylethyl)- can exist in a multitude of conformations. libretexts.orglibretexts.org MD simulations, often in conjunction with methods like Monte Carlo simulations, can systematically explore this conformational space to identify the most stable conformers (those with the lowest potential energy). tandfonline.com The relative energies of these conformers determine their population at a given temperature, which in turn influences the macroscopic properties of the substance. For branched alkanes, steric hindrance between bulky groups, such as the isopropyl and methyl groups in the target molecule, plays a crucial role in determining the preferred conformations. libretexts.orgmedium.com

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Anti-Anti | Extended backbone chain | 0.0 (Reference) |

| Gauche-Anti | Gauche interaction along the main chain | +3.8 |

| Anti-Gauche | Gauche interaction involving a branch | +4.5 |

| Gauche-Gauche | Multiple steric interactions | +8.0 |

MD simulations are particularly powerful for studying the collective behavior of molecules in the liquid or solid state. By simulating a system containing many molecules of Hexane, 2-methyl-3-(1-methylethyl)-, one can investigate how they interact and arrange themselves. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions. tandfonline.comacs.org United-atom force fields, where CH, CH₂, and CH₃ groups are treated as single interaction centers, are commonly used for alkanes to reduce computational cost while maintaining reasonable accuracy. epfl.chresearchgate.net Such simulations can predict bulk properties like density, viscosity, and heat of vaporization. They can also provide insights into aggregation phenomena, such as how these non-polar molecules would behave in an aqueous environment or how they pack in the solid state.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR models exclusively developed for Hexane, 2-methyl-3-(1-methylethyl)- are not prevalent in publicly accessible literature, the methodologies for creating such models are well-established.

Development and Application of Molecular Descriptors

The foundation of any QSPR model lies in the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For Hexane, 2-methyl-3-(1-methylethyl)-, a variety of descriptors would be calculated to build a predictive model. These can be categorized as follows:

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule. They include molecular surface area, molecular volume, and principal moments of inertia. These would quantify the steric bulk introduced by the methyl and isopropyl groups.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic structure. For an alkane, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, while less commonly used for non-reactive alkanes, can still be calculated to assess electronic polarizability.

The development of a robust QSPR model for a series of branched alkanes, including Hexane, 2-methyl-3-(1-methylethyl)-, would involve the calculation of a large pool of these descriptors for each molecule in the dataset.

Predictive Modeling for Elucidating Structure-Function Relationships

Once a set of molecular descriptors is generated, statistical methods are employed to build a predictive model. The goal is to create an equation that relates a specific property (e.g., boiling point, viscosity, or retention index) to a selection of the most relevant descriptors.

A typical workflow for developing a predictive QSPR model for a property of Hexane, 2-methyl-3-(1-methylethyl)- would be:

Data Set Compilation: A diverse set of branched alkanes with known experimental values for the property of interest would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for all molecules in the dataset.

Variable Selection: To avoid overfitting and to create a more interpretable model, a subset of the most influential descriptors is selected using techniques like genetic algorithms or stepwise multiple linear regression.

Model Building: A mathematical model is constructed using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Neural Networks.

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of molecules.

While a specific model is not available, a hypothetical QSPR equation for a property like the Kovats retention index (RI) might take the following form, illustrating the relationship between structure and property:

RI = c0 + (c1 * χ) + (c2 * W) + (c3 * SA)

Where:

RI is the Kovats retention index.

χ is a connectivity index reflecting branching.

SA is the molecular surface area.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

Conformational Analysis and Potential Energy Surfaces Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Hexane, 2-methyl-3-(1-methylethyl)-, this analysis is crucial for understanding its average structure and energetic landscape.

Theoretical Approaches to the Conformational Landscape

The conformational landscape of Hexane, 2-methyl-3-(1-methylethyl)- can be explored using various theoretical methods. The primary focus of such a study would be the rotation around the C3-C4 bond, which is sterically hindered by the adjacent methyl and isopropyl groups.

Theoretical approaches to map the conformational landscape include:

Molecular Mechanics (MM): This method uses classical mechanics to model the energy of a molecule. It is computationally inexpensive and well-suited for scanning the potential energy surface by systematically rotating dihedral angles. Force fields like MMFF94 or OPLS would be appropriate for alkanes.

Quantum Mechanics (QM): These methods provide a more accurate description of the electronic structure and are used to refine the energies of the conformations found using molecular mechanics. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be a common choice for this level of analysis.

A potential energy surface (PES) can be generated by plotting the energy of the molecule as a function of one or more dihedral angles. For Hexane, 2-methyl-3-(1-methylethyl)-, a 1D PES would typically be created by rotating the C2-C3-C4-C5 dihedral angle while allowing the rest of the molecule to relax at each step. The resulting curve would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.

Stability and Interconversion of Rotational Isomers

The rotation around the central C3-C4 bond in Hexane, 2-methyl-3-(1-methylethyl)- gives rise to several rotational isomers (rotamers). The relative stability of these rotamers is primarily governed by steric hindrance. The bulky isopropyl and methyl groups will prefer to be in positions that minimize their interaction.

The most stable conformers would be those where the large groups are anti-periplanar to each other. Conversely, eclipsed conformations, where these groups are aligned, would represent high-energy transition states. The energy differences between the stable conformers and the transition states determine the barriers to rotation and the rate of interconversion.

A detailed conformational analysis would identify the key staggered and eclipsed conformations, and their relative energies would be calculated. This data can be presented in a table to summarize the conformational preferences of the molecule.

Table 1: Hypothetical Relative Energies of Rotamers for Hexane, 2-methyl-3-(1-methylethyl)-

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 75 |

| Gauche (+) | ~60° | 1.2 | 12.5 |

| Gauche (-) | ~-60° | 1.2 | 12.5 |

Note: This table is illustrative and based on general principles of alkane conformational analysis. Specific computational studies are required to determine the precise energetic values for Hexane, 2-methyl-3-(1-methylethyl)-.

Integration of Analytical and Computational Approaches in Chemical Research

Synergistic Application of Spectroscopic and Chromatographic Data for Comprehensive Characterization

The structural elucidation and identification of branched alkanes like Hexane (B92381), 2-methyl-3-(1-methylethyl)- heavily depend on the combined use of chromatographic and spectroscopic techniques. Gas chromatography (GC) is a fundamental tool for separating volatile compounds from a mixture and determining their retention properties. nist.gov The Kovats retention index (RI), a relative measure of retention time, is a key parameter used for identifying compounds by comparing experimental values with those in reference databases. nist.gov For Hexane, 2-methyl-3-(1-methylethyl)-, several Kovats retention indices have been determined on various non-polar stationary phases, providing a consistent basis for its identification in complex hydrocarbon mixtures. nist.govnih.gov

Gas chromatography is often coupled with mass spectrometry (GC-MS), a powerful combination where the chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data that helps in determining the molecular weight and elemental composition of each component. researchgate.net

While detailed Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for Hexane, 2-methyl-3-(1-methylethyl)- are not widely available in public repositories, the expected spectral characteristics can be inferred from its known structure. A ¹H NMR spectrum, for instance, would be complex due to the multiple, chemically non-equivalent proton environments in this branched alkane. docbrown.info Theoretical predictions would anticipate distinct signals for the methyl, methylene (B1212753), and methine protons, with splitting patterns determined by the neighboring protons according to the n+1 rule. docbrown.info

Gas Chromatography Data for Hexane, 2-methyl-3-(1-methylethyl)-

Kovats Retention Index (I) on non-polar columns.

| Value | Column Type | Stationary Phase | Temperature (°C) | Reference |

|---|---|---|---|---|

| 916 | Capillary | Squalane | 100 | nist.gov |

| 915.5 | Capillary | Squalane | 60 | nist.gov |

| 916 | Capillary | Squalane | 60 | nist.gov |

| 915 | Capillary | OV-101 | Custom | nist.gov |

| 916 | Capillary | Polydimethyl siloxane | Custom | nist.gov |

Validation of Computational Models through Experimental Observations

Computational chemistry provides theoretical tools to predict the structure, stability, and properties of molecules like Hexane, 2-methyl-3-(1-methylethyl)-. rsc.orgbyu.edu These in silico models are invaluable for understanding molecular behavior and for predicting properties that may be difficult or costly to measure experimentally. acs.orgnowgonggirlscollege.co.in However, the credibility and accuracy of these computational models hinge on a rigorous process of verification and validation against experimental data. nih.gov

Validation involves comparing the model's predictions with real-world measurements. For Hexane, 2-methyl-3-(1-methylethyl)-, the experimentally determined gas chromatographic retention indices serve as excellent benchmarks. nist.govnih.gov A computational model might be used to predict thermophysical properties, such as boiling point, enthalpy of vaporization, or critical pressure. chemeo.com These predicted values can then be directly compared to experimental or well-established empirical data. For example, a study by Du and Liang focused on data mining to establish a quantitative relationship between molecular structure and GC retention indices for alkanes, a model that could be validated using the known RI values for this compound. nist.gov A strong correlation between the computed and experimental data enhances the confidence in the model's predictive power for other, unmeasured properties or for related compounds.

Chemoinformatics and Database Mining for Related Hydrocarbon Compounds

Chemoinformatics merges chemistry with computer and information science to analyze vast datasets of chemical information. wikipedia.orgresearchgate.net It plays a crucial role in modern chemical research by enabling the systematic storage, retrieval, and analysis of chemical data, transforming it into knowledge. nih.gov Large chemical databases, such as the NIST Chemistry WebBook and PubChem, are primary resources that can be mined for detailed information on specific compounds. nist.govnih.govnih.gov

For Hexane, 2-methyl-3-(1-methylethyl)-, these databases provide essential identifiers and structural information. nist.govnih.gov Database mining allows researchers to quickly retrieve its molecular formula, weight, CAS Registry Number, and structural representations. nist.govnih.govchemeo.com

Furthermore, chemoinformatics tools are employed for data mining across extensive libraries of related compounds to uncover structure-property relationships. researchgate.net For instance, by analyzing the chromatographic data for a series of branched alkanes, researchers can develop quantitative structure-property relationship (QSPR) models. nih.gov These models can then be used to predict the retention indices or other properties of novel or uncharacterized hydrocarbons, aiding in their identification and characterization. This approach is exemplified by research that uses semi-empirical topological methods to predict the chromatographic retention of alkanes. nist.govnist.gov

Compound Identifiers for Hexane, 2-methyl-3-(1-methylethyl)-

A summary of key identifiers for the compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-3-(1-methylethyl)hexane | nist.gov |

| Alternate Name | 2-Methyl-3-isopropylhexane | nih.gov |

| CAS Registry Number | 62016-13-1 | nist.gov |

| Molecular Formula | C₁₀H₂₂ | nih.gov |

| Molecular Weight | 142.2817 g/mol | nist.gov |

| InChIKey | YBOXGRMAQIYMGV-UHFFFAOYSA-N | nih.gov |

Challenges and Future Directions in Academic Research on Hexane, 2 Methyl 3 1 Methylethyl

Development of Novel and Sustainable Synthetic Methodologies

The targeted synthesis of specific, highly branched alkanes like 2-methyl-3-isopropylhexane remains a significant challenge in organic chemistry. Traditional methods often lack the required selectivity and can be resource-intensive. Current research is therefore focused on developing more elegant and sustainable approaches.

A primary challenge lies in controlling regioselectivity during alkane functionalization, as the bond dissociation energies of primary, secondary, and tertiary C-H bonds are very similar. rsc.org This makes it difficult to selectively introduce branches at desired positions on a linear alkane chain. rsc.org

To address these issues, researchers are exploring several innovative strategies:

Catalytic Approaches: The development of novel catalysts is at the forefront of this research. For instance, ruthenium on ceria (Ru/CeO2) has shown success in converting large, branched hydrocarbons derived from biomass into smaller branched alkanes without skeletal isomerization. nih.gov Other research has focused on the use of rhodium and silver catalysts for nitrene insertion into alkanes, though challenges with yield and selectivity remain. rsc.org

Green Chemistry Principles: The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds. royalsocietypublishing.orgwisdomlib.orgwikipedia.org This includes the use of renewable feedstocks, safer solvents, and more energy-efficient reaction conditions. royalsocietypublishing.orgwikipedia.orgpnas.org For example, there is a growing interest in synthesizing branched alkanes from renewable platform molecules like mesityl oxide, which is derived from biogenic acetone. researchgate.net The use of techniques like microwave-assisted synthesis is also being explored to create more sustainable synthetic routes. wisdomlib.org

Novel Synthetic Pathways: Researchers are also devising new multi-step synthetic routes to overcome the limitations of traditional methods. One such approach involves the alkylation of 1,3-dithiane, which has proven effective for synthesizing high-molecular-weight branched alkanes that are otherwise difficult to produce due to the low solubility of intermediates. nih.gov Other strategies include the Johnson-Claisen rearrangement and the Wurtz reaction to create specific branched structures. stackexchange.com

These emerging methodologies promise to provide more efficient and environmentally benign pathways for the production of highly branched alkanes, which are valuable as high-octane components in gasoline. researchgate.net

Advancements in High-Throughput Spectroscopic Analysis for Complex Mixtures

The analysis of complex hydrocarbon mixtures, which can contain hundreds of thousands of individual compounds, presents a significant analytical challenge. plymouth.ac.uk Identifying and quantifying a specific isomer like Hexane (B92381), 2-methyl-3-(1-methylethyl)- within such a mixture requires sophisticated analytical techniques. High-throughput methods are particularly desirable for process monitoring and quality control in the petroleum industry. nih.gov

Several spectroscopic techniques are instrumental in the characterization of these complex mixtures:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and is widely used for the analysis of crude oil and its fractions. mercury-training.commdpi.commercury-training.com It can provide rapid, routine analysis of gas samples and is particularly valuable for distinguishing between close-boiling isomers. optica.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is essential for identifying individual components in a mixture. mdpi.com Recent advancements in high-resolution mass spectrometry offer improved resolving power, scanning speed, and sensitivity, which are crucial for analyzing complex samples. sfu.ca Techniques like ion-molecule reaction mass spectrometry (IMR-MS) are also being used for on-line composition analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the components of crude oil and is used in refining processes and lubricant formulation. mercury-training.commdpi.commercury-training.com

Raman Spectroscopy: This technique is a valuable complement to infrared spectroscopy and is used for real-time monitoring of hydrocarbon composition. mercury-training.comoptica.org

The integration of these techniques, often in a high-throughput manner, is crucial for a comprehensive understanding of complex hydrocarbon systems. sfu.canih.gov For instance, the combination of metabolomics and genomics with advanced MS has led to the discovery of new molecules from complex natural product mixtures. sfu.ca

Refinement of Predictive Computational Models for Highly Branched Hydrocarbons

Computational modeling has become an indispensable tool in chemical research, offering insights that can be difficult or impossible to obtain through experiments alone. rsc.org In the context of highly branched hydrocarbons, predictive models are being developed to estimate a wide range of properties, which can accelerate research and development.

A significant area of focus is the use of machine learning (ML) to predict the physicochemical properties of hydrocarbons and their mixtures. acs.orgresearchgate.netmdpi.com These models can be trained on large datasets of experimental and calculated properties to predict values for new or uncharacterized molecules. nih.gov

Key applications of these predictive models include:

Thermodynamic Property Prediction: ML models have been successfully developed to estimate properties such as the standard enthalpy of formation, boiling point, density, and Gibbs free energy for a wide range of hydrocarbons, including isomers. nih.govenergetic-materials.org.cn This information is vital for process design and optimization.

Mixture Property Prediction: Researchers are developing integrated machine learning approaches that start from the molecular structures in a mixture to predict bulk properties. acs.org This is a significant improvement over traditional methods that rely on linear mixing rules and approximated compositions. acs.org

Secondary Organic Aerosol (SOA) Formation: Advanced models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being extended to predict SOA formation from branched alkanes, which are significant precursors in urban environments. copernicus.org These models account for the influence of carbon chain length and branching structure on the multiphase reactions that lead to aerosol formation. copernicus.org

These computational tools are not only accelerating the pace of research but are also enabling high-throughput screening of large molecular databases for compounds with desirable properties, such as high-density fuels. energetic-materials.org.cn

Exploration of Novel Separation Technologies for Isomeric Mixtures of Alkanes

The separation of alkane isomers is a critical yet challenging process in the petrochemical industry, primarily aimed at increasing the octane (B31449) rating of gasoline. acs.orgrsc.org Highly branched isomers have higher research octane numbers (RON) than their linear or less-branched counterparts. rsc.orgipb.pt Traditional separation methods like distillation are often energy-intensive, driving the search for more efficient technologies. acs.orgacs.org

Current research in this area is heavily focused on adsorptive separation and membrane-based technologies .

Adsorptive Separation: This approach utilizes porous materials that can selectively adsorb certain isomers from a mixture.

Zeolites: Zeolite 5A is a well-established adsorbent used industrially to separate linear alkanes from branched isomers through a molecular sieving mechanism. rsc.orgacs.org However, it has limitations in terms of adsorption capacity and the inability to separate branched isomers from each other. acs.org

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline materials with highly tunable pore sizes and shapes, making them promising candidates for alkane separation. acs.org Some MOFs have demonstrated the ability to separate hexane isomers based on their degree of branching, with higher adsorption capacities than zeolites. acs.org Researchers have also developed MOFs that can separate linear, monobranched, and dibranched alkanes. rsc.org

Mixed-Matrix Adsorbents: An innovative approach involves using a synergistic combination of zeolites and MOFs in a mixed bed to achieve more efficient separation of pentane (B18724) and hexane isomer mixtures into high and low RON fractions. ipb.ptresearchgate.net

Membrane Separation: Membrane technology offers a less energy-intensive alternative to distillation. acs.orgacs.org

Metal-Organic Framework (MOF) Membranes: Researchers have developed oriented MOF membranes that can separate linear alkanes from branched and cyclic isomers. dicp.ac.cn For example, HKUST-1 membranes with specific crystal orientations have been shown to effectively split alkane isomers. dicp.ac.cn

Covalent Organic Framework (COF) Membranes: Ultramicroporous COF membranes with precisely controlled pore sizes are being developed for the isomeric separation of C6 alkanes via organic solvent reverse osmosis (OSRO). acs.orgacs.org These membranes have shown high selectivity and permeance, significantly improving the RON of alkane mixtures. acs.org

Pervaporation: This membrane process has also been explored for the separation of C6 alkane isomers using dense and defect-free MOF membranes. researchgate.net

These novel separation technologies hold the potential to significantly reduce the energy consumption of isomer separation processes and enable the production of higher-quality fuels. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.